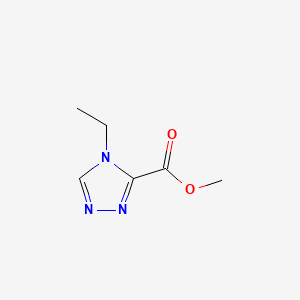
2,3-dihydro-1H-indole-4-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-indole-4-sulfonamide hydrochloride, also known as 4-sulfonamide indole or 4-sulfonamidobenzoic acid, is a chemical compound that can be found in a variety of pharmaceuticals and medical products. It is an important intermediate in the synthesis of various drugs and has been used in the synthesis of a wide variety of drugs, including anti-inflammatory drugs, antibiotics, antifungals, and anti-cancer agents. 4-sulfonamide indole is also used as a catalyst for the synthesis of a number of other compounds, including amino acids and peptides.
Scientific Research Applications
4-Sulfonamide indole has a variety of applications in scientific research. It has been used in the synthesis of a number of different compounds, including amino acids, peptides, and other biologically active compounds. It has also been used in the synthesis of a variety of drugs, including anti-inflammatory drugs, antibiotics, antifungals, and anti-cancer agents. In addition, 2,3-dihydro-1H-indole-4-sulfonamide hydrochloridee indole has been used in the synthesis of a number of different compounds, including dyes, polymers, and other materials.
Mechanism of Action
4-Sulfonamide indole is an intermediate in the synthesis of a number of different compounds, including amino acids, peptides, and other biologically active compounds. It acts as a catalyst in the synthesis of these compounds by facilitating the transfer of electrons between the starting materials and the desired product. In addition, 2,3-dihydro-1H-indole-4-sulfonamide hydrochloridee indole can also act as a catalyst in the synthesis of other compounds, such as dyes, polymers, and other materials.
Biochemical and Physiological Effects
4-Sulfonamide indole has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as antifungal and antibacterial effects. In addition, 2,3-dihydro-1H-indole-4-sulfonamide hydrochloridee indole has been shown to have anti-cancer activity, as well as the ability to inhibit the growth of certain types of tumors. Furthermore, 2,3-dihydro-1H-indole-4-sulfonamide hydrochloridee indole has also been shown to have an inhibitory effect on the activity of certain enzymes, such as tyrosinase, which is involved in the production of melanin.
Advantages and Limitations for Lab Experiments
The use of 2,3-dihydro-1H-indole-4-sulfonamide hydrochloridee indole in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is a stable compound that is not easily degraded. In addition, it is a relatively non-toxic compound, and it has a wide range of applications in the synthesis of a variety of compounds. However, it is important to note that 2,3-dihydro-1H-indole-4-sulfonamide hydrochloridee indole is a strong acid, and it can be corrosive if not handled properly.
Future Directions
There are a number of potential future directions for the use of 2,3-dihydro-1H-indole-4-sulfonamide hydrochloridee indole. It has been used in the synthesis of a variety of drugs, including anti-inflammatory drugs, antibiotics, antifungals, and anti-cancer agents. In addition, it has been used in the synthesis of a variety of compounds, including amino acids, peptides, and other biologically active compounds. Furthermore, it has also been used in the synthesis of a number of different compounds, including dyes, polymers, and other materials. There is also potential for the use of 2,3-dihydro-1H-indole-4-sulfonamide hydrochloridee indole in the development of new drugs and in the synthesis of new materials.
Synthesis Methods
4-Sulfonamide indole can be synthesized from a variety of starting materials. The most common method of synthesis is the reaction of 4-chlorobenzene-sulfonamide with indole in the presence of a base, such as sodium hydroxide. This reaction produces 2,3-dihydro-1H-indole-4-sulfonamide hydrochloridee indole as the product. Other methods of synthesis include the reaction of 4-chlorobenzene-sulfonamide with indole in the presence of an acid, such as hydrochloric acid, and the reaction of 4-chlorobenzene-sulfonamide with indole in the presence of a Lewis acid, such as aluminum chloride.
properties
IUPAC Name |
2,3-dihydro-1H-indole-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c9-13(11,12)8-3-1-2-7-6(8)4-5-10-7;/h1-3,10H,4-5H2,(H2,9,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYPPIZKXBHHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indole-4-sulfonamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(trifluoromethyl)cyclopropyl]pyridin-4-amine](/img/structure/B6610904.png)

![1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610908.png)
![6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B6610913.png)

![tert-butyl N-[3-(piperidin-3-yl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B6610932.png)





